molecular formula C11H17NO2 B6209817 5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1269005-02-8

5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B6209817
CAS RN: 1269005-02-8
M. Wt: 195.3
InChI Key:
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Description

“5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .


Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, N-Boc-2,5-dihydro-1H-pyrrole, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, can be synthesized from N-boc-diallylamine . Other methods include the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular structure of “5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is complex. The empirical formula is C11H17NO2 . The molecular weight is 195.26 .


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For example, N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It can also be used in a synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” include a refractive index n20/D of 1.458 (lit.), boiling point of 208 °C (lit.), and a density of 0.981 g/mL at 25 °C (lit.) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves the reaction of tert-butyl acetoacetate with methylamine followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": ["tert-butyl acetoacetate", "methylamine", "sodium periodate", "sodium bicarbonate", "water", "ethyl acetate"], "Reaction": ["Step 1: Dissolve tert-butyl acetoacetate in methylamine and heat the mixture to 80-90°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add sodium periodate to oxidize the intermediate to the corresponding pyrrole.", "Step 3: Add sodium bicarbonate to the reaction mixture to neutralize the acid formed during the oxidation.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from a suitable solvent."] }

CAS RN

1269005-02-8

Product Name

5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C11H17NO2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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